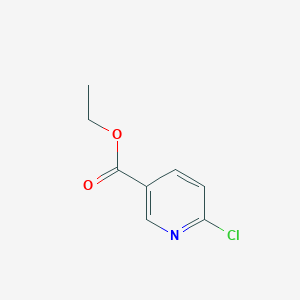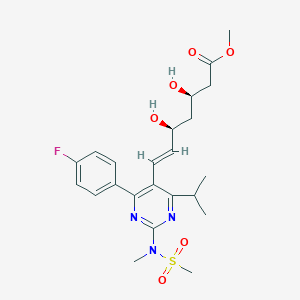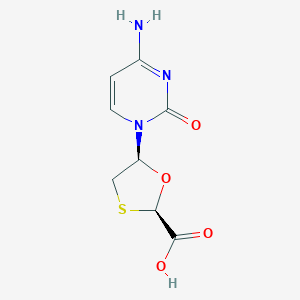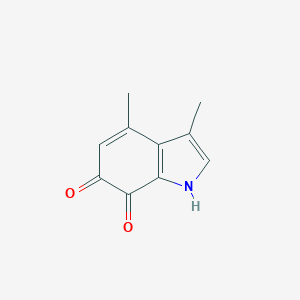![molecular formula C6H6N2OS B132947 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde CAS No. 157459-71-7](/img/structure/B132947.png)
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Übersicht
Beschreibung
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a chemical compound with the empirical formula C6H6N2OS . It has a molecular weight of 154.19 . The compound is solid in form .
Synthesis Analysis
The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has been described in the context of anticancer research . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is complex, with a molecular formula of C12H14N4O2S2 . The structure includes a 2-oxa-6-azaspiro[3.3]heptane moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde include a molecular weight of 310.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Application in Leishmaniasis Treatment
Scientific Field
Medical Chemistry, Pharmacology
Summary of Application
The 6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole derivatives have been identified as potential inhibitors of Leishmania infantum, the causative agent of infantile visceral leishmaniasis .
Methods of Application
The development of a consensus pharmacophore model was based on a dataset of 224 molecules. The selected dataset comprises stereo, positional and functional isomers, thus covering a broad chemical space .
Results
The analysis reveals that the activity has a link with the presence of a nitro group, imidazole, and oxazole rings .
Application in Tuberculosis and Neglected Tropical Diseases Treatment
Summary of Application
The 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles and related oxazoles have been assessed in a mouse model of acute tuberculosis infection .
Methods of Application
The study involved the synthesis of these two structural classes and their assessment in a mouse model of acute tuberculosis infection .
Results
The nitroimidazothiazoles showed interesting activity, superior to that of the nitroimidazooxazoles, against Chagas disease .
Application in Cancer Treatment
Scientific Field
Summary of Application
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer drugs .
Methods of Application
The study involved the synthesis of these derivatives and their assessment against various cancer cell lines .
Results
Compound 3b exhibited promising inhibitory activity over most of the cancer cell lines, with the most remarkable effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Application in Antiviral Treatment
Scientific Field
Summary of Application
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as antiviral drugs .
Methods of Application
The study involved the synthesis of these derivatives and their assessment against various viral strains .
Results
The results showed that these derivatives have potential antiviral properties .
Application as Antioxidants
Scientific Field
Summary of Application
Thiazole derivatives, including those of the imidazo[2,1-b][1,3]thiazole ring system, have been found to exhibit antioxidant properties .
Methods of Application
The antioxidant properties of these compounds were assessed using various biochemical assays .
Results
The results showed that these compounds have potential antioxidant properties .
Application in Immunomodulation
Scientific Field
Summary of Application
Imidazo[2,1-b][1,3]thiazole derivatives have been found to have immunomodulatory effects .
Methods of Application
The immunomodulatory effects of these compounds were assessed using various immunological assays .
Results
The results showed that these compounds have potential immunomodulatory properties .
Zukünftige Richtungen
The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .
Eigenschaften
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDYMLJEPHJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459719 | |
| Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
CAS RN |
157459-71-7 | |
| Record name | 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)









![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

